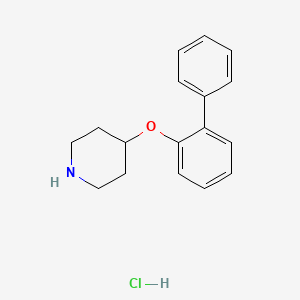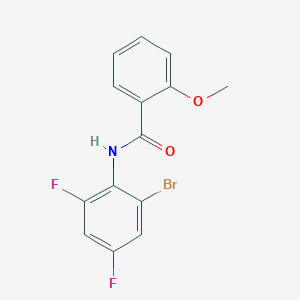![molecular formula C19H17FN4O2 B4679945 N-(3-acetylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4679945.png)
N-(3-acetylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea
Descripción general
Descripción
N-(3-acetylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound belongs to the class of urea derivatives and has shown promising results in pre-clinical studies.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine-binding site on tubulin, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. This mechanism has been confirmed through various assays, including tubulin polymerization assays and cell cycle analysis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-acetylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea is its high potency against cancer cells. This allows for lower doses to be used in experiments, which reduces the risk of toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by using solvents such as DMSO or ethanol, but this can also introduce potential toxicity issues.
Direcciones Futuras
There are several future directions for the research on N-(3-acetylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of this compound as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. Additionally, further studies can be conducted to explore the anti-inflammatory and antioxidant properties of this compound and its potential as a therapeutic agent for other diseases.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have synergistic effects when used in combination with other anticancer agents such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-13(25)15-3-2-4-17(9-15)22-19(26)23-18-10-21-24(12-18)11-14-5-7-16(20)8-6-14/h2-10,12H,11H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBGENHAJDEULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4679871.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide](/img/structure/B4679880.png)
![6-bromo-2-[(phenylsulfonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4679885.png)
![2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4679896.png)
![N-(2-methoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4679902.png)
![N-(3,5-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4679906.png)
![butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4679914.png)
![methyl 2,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4679920.png)

![3-(1-adamantylmethyl)-4-allyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4679940.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4679952.png)
![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4679962.png)
![N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4679970.png)